molecular formula C15H14BrNOS B2754483 (4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2177365-70-5

(4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2754483
CAS RN: 2177365-70-5
M. Wt: 336.25
InChI Key: JFYPVNQLZKZHJD-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a chemical compound used for research and development . It is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several different elements . The compound includes a bromophenyl group, a thiophenyl group, and a pyrrolidinyl group .

Scientific Research Applications

Synthesis and Structural Characterization

One area of research involves the synthesis and crystal structure analysis of compounds with similar structural motifs. For instance, the synthesis and structural characterization of related boric acid ester intermediates with benzene rings have been reported. These compounds were obtained through a series of substitution reactions, and their structures were confirmed using various spectroscopic methods and X-ray diffraction. Such studies provide insights into the molecular structures and physicochemical properties, highlighting the significance of structural analysis in understanding compound behavior (Huang et al., 2021).

Hydrogen-Bonding Patterns and Molecular Interactions

Research on analogues, such as enaminones featuring similar bromophenyl and pyrrolidinyl groups, emphasizes the role of hydrogen bonding in determining molecular structure and stability. These studies explore how intra- and intermolecular hydrogen bonding patterns influence crystal structures, offering valuable information on how such interactions can be exploited in designing new materials or drugs (Balderson et al., 2007).

Antimicrobial Activity and Drug Design

The synthesis and evaluation of related compounds for their antimicrobial properties represent another significant area of application. For instance, organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from compounds with a pyrrolidinyl methanone group have been synthesized and tested for their antimicrobial activities. These studies not only contribute to the understanding of the structural basis for activity but also highlight the potential for developing new antimicrobial agents (Singh et al., 2016).

Molecular Docking and Theoretical Studies

Theoretical studies, including density functional theory (DFT) calculations and molecular docking, have been applied to similar compounds to predict their behavior in biological systems or as materials. These studies help in understanding the electronic properties, reactivity, and potential biological activity of the compounds, paving the way for their application in drug design or as functional materials (Shahana & Yardily, 2020).

Safety and Hazards

Safety data suggests that dust formation should be avoided and that breathing in mist, gas, or vapors from this compound should be avoided . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

While there is limited information on the future directions of this specific compound, similar compounds have been studied for their potential in various applications . These include potential uses in treating infectious diseases .

properties

IUPAC Name

(4-bromophenyl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNOS/c16-14-3-1-11(2-4-14)15(18)17-7-5-12(9-17)13-6-8-19-10-13/h1-4,6,8,10,12H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPVNQLZKZHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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